molecular formula C15H16N2O3 B11085334 N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine

N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)glycine

Cat. No.: B11085334
M. Wt: 272.30 g/mol
InChI Key: ZGDGECRCIALSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YLCARBONYL)AMINO]ACETIC ACID is a complex organic compound with a molecular formula of C14H15NO2. This compound is known for its unique structure, which includes a tetrahydrocarbazole moiety linked to an acetic acid group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YLCARBONYL)AMINO]ACETIC ACID typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the tetrahydrocarbazole attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YLCARBONYL)AMINO]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbazole derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

2-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YLCARBONYL)AMINO]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial and antifungal activities.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YLCARBONYL)AMINO]ACETIC ACID involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YLCARBONYL)AMINO]ACETIC ACID is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-carbazole-3-carbonylamino)acetic acid

InChI

InChI=1S/C15H16N2O3/c18-14(19)8-16-15(20)9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h5-7,17H,1-4,8H2,(H,16,20)(H,18,19)

InChI Key

ZGDGECRCIALSNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.